Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate is a complex organic compound with significant potential in various scientific fields. This compound features a picolinate core, which is a derivative of pyridine, and is substituted with a fluorobenzyl group, an amino group, and a methyl ester. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate typically involves multi-step organic reactions. One common method starts with the preparation of the picolinate core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The amino group is then introduced via reductive amination, and the final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(((4-chlorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
- Methyl 5-(((4-bromobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
- Methyl 5-(((4-methylbenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
Uniqueness
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H17FN2O3 |
---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
methyl 5-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxy-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-10-12(9-19-14(15(10)20)16(21)22-2)8-18-7-11-3-5-13(17)6-4-11/h3-6,9,18,20H,7-8H2,1-2H3 |
InChI Key |
NIQGUQHFQIYPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1CNCC2=CC=C(C=C2)F)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.